An In-depth Technical Guide to 5-Chloro-1,2-difluoro-3-nitrobenzene (CAS: 169468-81-9)
An In-depth Technical Guide to 5-Chloro-1,2-difluoro-3-nitrobenzene (CAS: 169468-81-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 5-Chloro-1,2-difluoro-3-nitrobenzene, a halogenated nitroaromatic compound with significant potential as a versatile building block in synthetic organic chemistry. Halogenated nitrobenzenes are crucial intermediates in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The unique substitution pattern of this molecule, featuring chloro and difluoro groups in conjunction with a nitro moiety, offers a rich landscape for chemical modification. This document will delve into the chemical and physical properties, plausible synthetic routes, expected reactivity, potential applications in drug discovery, and essential safety and handling protocols.
Chemical Identity and Physical Properties
5-Chloro-1,2-difluoro-3-nitrobenzene is a poly-substituted aromatic compound. The presence of multiple electron-withdrawing groups—a nitro group and three halogen atoms—renders the aromatic ring highly electron-deficient. This electronic characteristic is the primary determinant of its chemical reactivity.
Table 1: Physicochemical Properties of 5-Chloro-1,2-difluoro-3-nitrobenzene
| Property | Value | Source |
| CAS Number | 169468-81-9 | [2][3] |
| Molecular Formula | C₆H₂ClF₂NO₂ | [4] |
| Molecular Weight | 193.54 g/mol | [4] |
| Appearance | Solid (predicted) | General knowledge |
| Purity | Typically ≥98% | [5] |
Synthesis and Purification
Proposed Synthetic Pathway 1: Halogen Exchange (Halex Process)
The Halex process is a widely used industrial method for the synthesis of fluoroaromatics from their corresponding chloroaromatics.[2] This process involves a nucleophilic aromatic substitution reaction where a chloride ion is displaced by a fluoride ion.
A plausible precursor for this synthesis would be a dichlorofluoronitrobenzene or a trichloronitrobenzene. The reaction is typically carried out at elevated temperatures in a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane, with a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF).
Conceptual Experimental Protocol: Halogen Exchange
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Reactants: A suitable dichlorofluoronitrobenzene precursor (e.g., 1,2,5-trichloro-3-nitrobenzene), potassium fluoride (KF), and a high-boiling point aprotic solvent (e.g., sulfolane).
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Procedure:
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The dichlorofluoronitrobenzene precursor and a molar excess of anhydrous potassium fluoride are suspended in the solvent.
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The mixture is heated to a high temperature (typically 180-220 °C) under an inert atmosphere (e.g., nitrogen).
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The reaction progress is monitored by a suitable analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration.
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The product is isolated from the solvent, often by vacuum distillation or extraction, and further purified by recrystallization or chromatography.
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Proposed Synthetic Pathway 2: Nitration of a Dihalogenated Precursor
An alternative route involves the nitration of a dihalogenated benzene precursor. The directing effects of the existing halogen substituents will determine the regioselectivity of the nitration. For instance, starting with 3-chloro-4,5-difluorobenzene, nitration would be directed by the halogen atoms.
Conceptual Experimental Protocol: Nitration
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Reactants: 3-chloro-4,5-difluorobenzene, concentrated nitric acid, and concentrated sulfuric acid.
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Procedure:
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The 3-chloro-4,5-difluorobenzene is slowly added to a cooled mixture of concentrated nitric and sulfuric acids with vigorous stirring.
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The temperature is carefully controlled to prevent runaway reactions and the formation of dinitrated byproducts.
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After the addition is complete, the reaction mixture is stirred at a specific temperature for a set period to ensure complete conversion.
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The reaction is quenched by pouring the mixture onto ice.
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The precipitated product is collected by filtration, washed with water to remove residual acid, and then purified, typically by recrystallization.[6]
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Figure 1: Proposed synthetic pathways to 5-Chloro-1,2-difluoro-3-nitrobenzene.
Chemical Reactivity and Synthetic Utility
The chemical behavior of 5-Chloro-1,2-difluoro-3-nitrobenzene is dominated by the electron-deficient nature of its aromatic ring. This makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atoms, being good leaving groups in SNAr reactions, are particularly susceptible to displacement by a variety of nucleophiles.[7]
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitro group, ortho and para to the fluorine atoms, significantly activates them towards nucleophilic attack. This allows for the selective introduction of various functional groups, such as amines, alkoxides, and thiolates, at these positions. The chlorine atom is generally less reactive towards SNAr compared to the activated fluorine atoms.
Figure 2: General scheme of nucleophilic aromatic substitution on 5-Chloro-1,2-difluoro-3-nitrobenzene.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using standard reducing agents such as catalytic hydrogenation (e.g., H₂ over Pd/C), or metal-acid combinations (e.g., Sn/HCl or Fe/HCl).[7] The resulting aniline derivative is a valuable intermediate for further functionalization, including diazotization and coupling reactions, or the formation of amides and sulfonamides.
Figure 3: Reduction of the nitro group to form the corresponding aniline.
Spectroscopic Characterization (Predicted)
Note: To date, no publicly available experimental spectroscopic data (NMR, IR, MS) for 5-Chloro-1,2-difluoro-3-nitrobenzene has been identified. The following information is based on predictions from analogous structures and should be used as a guide for experimental verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region, both appearing as complex multiplets due to proton-proton and proton-fluorine couplings.
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¹³C NMR: The spectrum will be complex due to carbon-fluorine coupling. Six distinct signals are expected in the aromatic region, with the carbons attached to fluorine exhibiting large coupling constants. The carbon bearing the nitro group will be significantly deshielded.
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¹⁹F NMR: Two distinct signals are anticipated, each likely appearing as a doublet of doublets due to coupling with each other and with the adjacent aromatic protons.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the following functional groups:
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Aromatic C-H stretching: ~3100-3000 cm⁻¹
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Asymmetric and symmetric NO₂ stretching: Strong bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[8]
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C-F stretching: Strong absorptions in the 1300-1000 cm⁻¹ region.[8]
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C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will be characterized by a distinct molecular ion peak. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in an M+2 peak with about one-third the intensity of the molecular ion peak. Fragmentation patterns are likely to involve the loss of the nitro group (NO₂) and subsequent fragmentation of the aromatic ring.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine and chlorine atoms into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[9] 5-Chloro-1,2-difluoro-3-nitrobenzene serves as a valuable scaffold for the synthesis of novel therapeutic agents.
The reactivity of this molecule allows for its use in the construction of diverse compound libraries for high-throughput screening. The aniline derivative, obtained after nitro group reduction, is a particularly useful precursor for synthesizing compounds with potential applications as kinase inhibitors, antibacterial agents, and other therapeutic targets. The benzimidazole scaffold, for instance, which can be synthesized from related o-phenylenediamines, is found in numerous FDA-approved drugs.
Safety and Handling
Halogenated nitrobenzenes should be handled with caution as they are generally considered to be toxic. While specific toxicity data for 5-Chloro-1,2-difluoro-3-nitrobenzene is not available, the safety precautions for related compounds should be strictly followed.
General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
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Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
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Handling: Avoid contact with skin and eyes. In case of contact, wash immediately with plenty of water.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
5-Chloro-1,2-difluoro-3-nitrobenzene is a promising and versatile building block for synthetic chemistry. Its highly functionalized and electron-deficient aromatic ring provides multiple avenues for chemical modification, making it a valuable intermediate in the synthesis of complex organic molecules with potential applications in drug discovery and materials science. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its potential.
References
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Wikipedia. (2023, October 28). Halex process. Retrieved from [Link]
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AbacipharmTech. (n.d.). 5-Chloro-1,2-difluoro-3-nitrobenzene. Retrieved from [Link]
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Shepherd, T. G., et al. (2021). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. ePrints Soton. Retrieved from [Link]
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Ivy Fine Chemicals. (n.d.). 5-Chloro-1,2-difluoro-3-nitrobenzene. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1,3-Difluoro-5-nitrobenzene in Pharmaceutical Synthesis. Retrieved from [Link]
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